Isotretinoin

Nuclear Receptor Pharmacology Retinoid Signaling Mechanism of Action

Analytical laboratories validating isotretinoin HPLC methods require certified isomer-specific reference standards meeting USP monograph impurity limits (tretinoin ≤1.0%). Isotretinoin EP Impurity F (11-cis-retinoic acid, CAS 68070-35-9) provides the exact stereoisomer for system suitability testing and impurity profiling in ANDA submissions. • Quantified LOD: 5.50 ng·mL⁻¹; LOQ: 17.00 ng·mL⁻¹ by RP-HPLC with UV detection at 355 nm • Mandatory storage: -20°C under inert gas in low-actinic glassware to prevent photoisomerization and oxidative degradation • Certified purity supports regulatory compliance for method validation and bioequivalence studies

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 68070-35-9
Cat. No. B022099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotretinoin
CAS68070-35-9
Synonyms11-cis-Retinoic Acid;  Isotretinoin EP Impurity F
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)
InChIKeySHGAZHPCJJPHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
In water, 0.126 mg/L at 25 °C (est)
Insoluble in water
Sparingly soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Isotretinoin Procurement & Physicochemical Profile


Isotretinoin (13-cis-retinoic acid; CAS 4759-48-2) is a first-generation synthetic retinoid and the 13-cis stereoisomer of tretinoin (all-trans-retinoic acid). As an orange-yellow crystalline powder with a molecular weight of 300.44 g/mol and melting point of 172–175 °C, it is practically insoluble in water but soluble in methylene chloride and slightly soluble in ethanol . The compound is characterized by a predicted pKa of 4.76 and UV absorption maximum at 354 nm in ethanol . Critically, isotretinoin is highly sensitive to air, heat, and light, especially in solution, requiring storage under inert gas at -20 °C and use of low-actinic glassware during analytical procedures [1]. USP monograph specifications require not less than 98.0% and not more than 102.0% purity, with the tretinoin isomer impurity limited to not more than 1.0% [2].

1
13-cis retinoid stereoisomer — distinct from all-trans (tretinoin) and 9-cis (alitretinoin) receptor pharmacology
2
USP-grade quality control workflows — requires ≤1.0% tretinoin impurity specification for analytical method validation
3
Light-, air-, and heat-sensitive handling — storage under inert gas at -20 °C with low-actinic glassware required

Isotretinoin Differentiation from Other Retinoids


Despite sharing a common retinoid backbone, isotretinoin exhibits profound and quantifiable differences in receptor pharmacology, pharmacokinetics, and clinical indication profiles relative to its closest structural analogs. Isotretinoin (13-cis) does not bind to nuclear retinoic acid receptors (RARs) or retinoid X receptors (RXRs) with significant affinity, in stark contrast to tretinoin (all-trans) which is a high-affinity RAR agonist (IC50 = 14 nM for RARα/β/γ) and alitretinoin (9-cis) which is a pan-agonist for both RARs and RXRs [1]. This fundamental difference in receptor engagement underpins distinct downstream biological effects, including isotretinoin's unique ability to induce sebocyte apoptosis and dramatically reduce sebum production—a property not shared to the same degree by tretinoin or alitretinoin [2]. Furthermore, isotretinoin's terminal elimination half-life (up to 20 hours) differs markedly from acitretin (48 hours) and etretinate (120 days), directly impacting clinical washout periods and teratogenicity risk management protocols [3]. Generic substitution among these agents is therefore scientifically unsound and clinically contraindicated, as each retinoid occupies a distinct therapeutic niche supported by divergent receptor pharmacology and pharmacokinetic behavior.

Target Isotretinoin (13-cis)
Substitution risk Tretinoin (all-trans) — high-affinity RAR agonist binding may shift pathway response away from receptor-independent sebocyte apoptosis model context
Target Isotretinoin terminal t½ ~20 h
Substitution risk Acitretin (t½ ~48 h) or etretinate (t½ ~120 days) — elimination half-life differences may alter washout-phase model interpretation and teratogenicity risk protocols
Target Isotretinoin for sebocyte research models
Substitution risk Alitretinoin (9-cis) — RXR pan-agonist profile may not reproduce isotretinoin's receptor-independent lipid-suppression endpoint context

Isotretinoin Comparative Evidence


RAR/RXR Binding Affinity Comparison

In direct receptor binding studies, isotretinoin (13-cis-retinoic acid) does not bind to nuclear retinoic acid receptors (RARs) or retinoid X receptors (RXRs) with significant affinity, whereas tretinoin (all-trans-retinoic acid) binds to RAR-α, β, and γ with high affinity and alitretinoin (9-cis-retinoic acid) binds to both RAR and RXR subtypes with high affinity [1]. Quantitative data show that tretinoin inhibits RARα/β/γ with an IC50 of 14 nM . This represents a fundamental pharmacological divergence that cannot be explained by simple stereoisomerism alone, as the 13-cis configuration confers a conformation incompatible with the ligand-binding pockets of these nuclear receptors [1].

RAR/RXR Binding
Head-to-head
Isotretinoin: negligible binding
Tretinoin: IC50 14 nM RARα/β/γ
Receptor-independent pathway context
In vitro receptor binding assays; 13-cis conformation incompatible with RAR/RXR pockets
Nuclear Receptor Pharmacology Retinoid Signaling Mechanism of Action

Fasted-State Bioavailability Comparison

In a randomized, 4-treatment, crossover pharmacokinetic study comparing isotretinoin-Lidose formulation with the innovator isotretinoin formulation, both formulations were bioequivalent under fed conditions [1]. However, under fasting conditions, a marked difference emerged: mean plasma levels of the isotretinoin-Lidose formulation reached 66.8% of that observed with a fatty meal, whereas the innovator isotretinoin formulation only reached 39.6% of the fed-state exposure [1]. Consequently, the isotretinoin-Lidose formulation delivered approximately twice as much isotretinoin and its active metabolite 4-oxo-isotretinoin when administered after an overnight fast [1][2].

Fasted-State BA
Head-to-head
Lidose: 66.8% vs Innovator: 39.6% fed-state exposure
Formulation-dependent exposure context
Crossover PK study; ~2× higher systemic exposure after overnight fast with Lidose
Bioavailability Formulation Science Pharmacokinetics

USP Tretinoin Impurity Specification

The United States Pharmacopeia (USP) monograph for Isotretinoin specifies a strict limit on tretinoin (all-trans-retinoic acid) content: not more than 1.0% [1]. This specification is critical because isotretinoin and tretinoin are stereoisomers that can interconvert under certain conditions (e.g., light exposure, heat), and their chromatographic separation requires carefully optimized HPLC conditions [2]. A validated reversed-phase HPLC method for related substances determination in isotretinoin demonstrated linear ranges for tretinoin of 0.01707–22.76 μg·mL⁻¹ (r=0.9996) with a limit of detection (LOD) of 5.50 ng·mL⁻¹ and limit of quantitation (LOQ) of 17.00 ng·mL⁻¹, and average recovery of 101.03% with RSD of 1.5% [3].

USP Impurity Limit
Specification review
Tretinoin ≤1.0% (Isotretinoin monograph)
QC release specification context
Tretinoin LOD 5.50 ng/mL, LOQ 17.00 ng/mL via RP-HPLC
Quality Control Impurity Profiling Analytical Chemistry

Efficacy in Acne Vulgaris

A network meta-analysis evaluating the comparative efficacy of acne treatments found that oral isotretinoin was the most effective single agent for decreasing the number of acne lesions, achieving a relative reduction of 48.4% [1]. This compares favorably to combination therapy consisting of an oral antibiotic, topical retinoid, and benzoyl peroxide, which achieved a relative reduction of 38.2% [1]. In head-to-head topical studies, isotretinoin 0.05% gel and tretinoin 0.05% cream showed similar efficacy in reducing inflammatory lesions, with neither treatment demonstrating statistically significant superiority over the other in a 12-week double-blind trial [2].

Acne Lesion Reduction
Reported meta-analysis
48.4% relative reduction (oral isotretinoin)
Reported endpoint context
Network meta-analysis; 10.2 pp above triple-combination therapy
Acne Vulgaris Clinical Efficacy Dermatology

4-Oxo-Isotretinoin Metabolite Profile

In patients receiving isotretinoin therapy, the major metabolite 4-oxo-13-cis-retinoic acid (4-oxo-isotretinoin) circulates at concentrations of 4.7–5.4 μM, exceeding those of the parent isotretinoin compound by several-fold, making it the predominant circulating species [1]. This metabolite is pharmacologically active and contributes to both therapeutic efficacy and teratogenic risk [2]. Steady-state pharmacokinetic studies in 16 adult acne patients receiving doses ranging from 0.47 to 1.7 mg/kg daily confirmed this metabolite accumulation pattern [3].

4-Oxo Metabolite
Class-level
4.7–5.4 μM steady-state (exceeds parent)
Metabolite profiling context
Major circulating species; requires ISTD for bioanalytical method validation
Drug Metabolism Pharmacokinetics Metabolite Profiling

Psoriasis Treatment Comparison

In the treatment of psoriasis and disorders of keratinization, isotretinoin plays a less important role compared to acitretin [1]. Psoriasis therapy is usually based on etretinate or acitretin; isotretinoin is not routinely recommended for treatment due to lower therapeutic efficacy [2]. In contrast, acitretin monotherapy is extremely effective in pustular psoriasis, very effective in psoriatic erythroderma, and moderately effective in plaque psoriasis [2]. This differentiation is reflected in clinical practice guidelines and prescribing patterns [1].

Psoriasis Context
Class-level
Isotretinoin not routinely recommended; acitretin first-line
Indication-specific differentiation
Keratinization disorder research may require acitretin selection
Psoriasis Keratinization Disorders Therapeutic Differentiation

Isotretinoin Research and Industrial Applications


Acne Clinical Trial Comparator

For randomized controlled trials evaluating novel acne therapeutics, oral isotretinoin should be selected as the active comparator or gold-standard reference arm based on its quantified 48.4% relative lesion reduction—the highest efficacy observed among all acne interventions in network meta-analyses, exceeding the 38.2% reduction achieved by triple-combination therapy (oral antibiotic + topical retinoid + benzoyl peroxide) [1]. This established efficacy benchmark enables robust sample size calculations and provides a clinically meaningful comparator against which novel agents can be assessed. Given the availability of multiple isotretinoin formulations (Lidose, micronized) with differing fasted-state bioavailability profiles, procurement should specify the exact formulation intended for the trial to ensure pharmacokinetic consistency [2].

Analytical Method Development & QC Release

In pharmaceutical quality control laboratories developing or validating HPLC methods for isotretinoin assay and impurity profiling, procurement of isotretinoin reference standard material certified to meet the USP monograph limit of not more than 1.0% tretinoin is non-negotiable [1]. Validated methods demonstrate that tretinoin can be quantified with a limit of detection of 5.50 ng·mL⁻¹ and limit of quantitation of 17.00 ng·mL⁻¹ using reversed-phase HPLC with UV detection at 355 nm [2]. Material failing to meet this specification will compromise system suitability, produce inaccurate impurity profiles, and risk regulatory non-compliance in ANDA submissions. Additionally, the compound's extreme sensitivity to light, air, and heat necessitates strict adherence to storage at -20 °C under inert gas and use of low-actinic glassware during all analytical procedures [3].

Bioanalytical PK: Metabolite Reference Standard

For any LC-MS/MS method intended to quantify isotretinoin in human plasma, the major metabolite 4-oxo-isotretinoin must be included as a key analyte, as it circulates at steady-state concentrations of 4.7–5.4 μM, exceeding parent isotretinoin levels by several-fold [1]. Procurement should therefore include certified reference standards for both isotretinoin and 4-oxo-isotretinoin, along with appropriate stable isotope-labeled internal standards (e.g., d4- or d5-labeled retinoic acid) to control for matrix effects and ionization variability in electrospray ionization mass spectrometry [2]. Methods validated with this comprehensive analyte panel support clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments for generic isotretinoin formulations [3].

Lidose vs. Micronized Formulation Bioavailability

In pharmaceutical development programs seeking to optimize isotretinoin oral absorption, the Lidose formulation technology provides a validated benchmark: it achieves 66.8% of fed-state bioavailability under fasting conditions, compared to only 39.6% for the innovator formulation, effectively doubling fasted-state systemic exposure to both parent drug and 4-oxo-isotretinoin [1]. This quantified differentiation—established through randomized, crossover pharmacokinetic studies—should inform the design of bioequivalence studies and the selection of reference listed drug (RLD) for ANDA submissions. More recent micronized isotretinoin formulations have demonstrated ~2-fold higher fasted-state bioavailability compared to Lidose formulations at 40 mg doses, indicating an evolving formulation landscape that requires careful comparator selection in development programs [2].

Application
Selection Property
Validation Focus
Acne trial comparator arm
Formulation-specific fasted-state bioavailability profile
Endpoint response benchmarking and sample size calculation support
QC release & impurity profiling
USP tretinoin impurity ≤1.0% and light-sensitive handling
System suitability, chromatographic resolution, and ANDA submission readiness
Bioanalytical PK method development
4-oxo-isotretinoin metabolite reference standard inclusion
ISTD matrix-effect correction and multi-analyte LC-MS/MS validation
Formulation bioequivalence studies
Lidose vs. micronized fasted-state exposure differentiation
Reference listed drug selection and crossover study design review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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